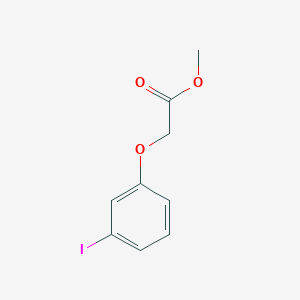

Methyl (3-iodophenoxy)acetate

Overview

Description

“Methyl (3-iodophenoxy)acetate” is a chemical compound that is used for pharmaceutical testing . It is available for purchase from various suppliers .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds like methyl acetate are synthesized using catalytic esterification . This involves the reaction of acetic acid and methanol in a packed reactive distillation column .Scientific Research Applications

Facile Synthesis of Benzofuran Derivatives Methyl (3-iodophenoxy)acetate serves as a precursor in the palladium-catalyzed carbonylative Suzuki coupling reactions under CO gas-free conditions. This process facilitates the synthesis of highly functionalized benzofuran derivatives, which are crucial in the development of pharmaceuticals and materials science due to their biological and chemical properties (Qi et al., 2017).

Modification of Natural Compounds In another application, natural compounds, specifically cholest-4α-methyl-7-en-3β-ol obtained from Dracaena cochinchinensis, were structurally modified using a process that involves acetylation to protect the 3β-hydroxyl group, followed by oxidation to yield cholest-4α-methyl-8-en-3β,7α-diol diacetate. This compound's structure and properties were elucidated using various spectroscopic methods, contributing to the understanding of natural product chemistry and their potential applications (Shen et al., 2005).

Investigating Plant-Insect Interactions this compound's analogs have been used in studying the behavioral responses and host attack modifications by egg parasitoids in response to volatiles emitted by plants due to feeding by Lygus species. This research provides insights into the ecological interactions between plants and insects, contributing to the development of biocontrol strategies in agriculture (Williams et al., 2008).

Synthesis of Heterocyclic Compounds The compound also plays a role in the synthesis of heterocyclic compounds, such as the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate in the presence of potassium carbonate, leading to the formation of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. These compounds are significant in pharmaceuticals and agrochemicals due to their diverse biological activities (Lee et al., 2017).

Vinylphosphonium Salt Mediated Reactions Additionally, vinylphosphonium salt-mediated reactions between alkyl propiolates and aminophenols or hydroxyphenols have been explored using this compound analogs. This research enhances the understanding of reaction mechanisms and synthetic strategies in organic chemistry, contributing to the development of new synthetic methodologies (Yavari et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl (3-iodophenoxy)acetate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

It is known that indole-3-acetic acid (IAA) methyltransferase (IAMT) can convert IAA, an essential phytohormone, to methyl-IAA (MeIAA) this compound may share a similar mechanism, interacting with its targets through methylation

Biochemical Pathways

It is known that indole derivatives can affect a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This compound may influence similar pathways, but specific studies are required to confirm this.

Pharmacokinetics

A related compound, methyl 3,4-dihydroxybenzoate (mdhb), has been shown to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . This compound may have similar pharmacokinetic properties, but this needs to be confirmed with specific studies.

Result of Action

It is known that meiaa, a product of iamt, can inhibit hypocotyl elongation and induce lateral roots in arabidopsis

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the different sensitivities to MeIAA among different organs probably resulted from different expression localization and capacities of a putative MeIAA esterase to convert MeIAA to IAA . Similarly, the action of this compound may also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules.

Properties

IUPAC Name |

methyl 2-(3-iodophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOYXMRWAUQVML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304406 | |

| Record name | Methyl 2-(3-iodophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111758-60-2 | |

| Record name | Methyl 2-(3-iodophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111758-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(3-iodophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methyl-3,4-dihydro-2H-thieno-[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B3081890.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine](/img/structure/B3081896.png)

![4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine](/img/structure/B3081899.png)

![2-(1,4-Diazepan-1-yl)benzo[d]thiazole](/img/structure/B3081933.png)